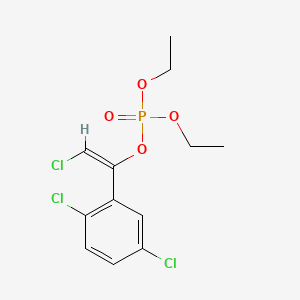
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate is an organophosphate compound with the molecular formula C12H14Cl3O4P. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a chlorinated phenyl ring and a chlorovinyl phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate typically involves the reaction of 2,5-dichlorophenylacetic acid with phosphorus oxychloride (POCl3) and diethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving chlorination and phosphorylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps, such as recrystallization or distillation, to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorovinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes, leading to disruption of metabolic pathways. The chlorinated phenyl ring and chlorovinyl phosphate group play crucial roles in its binding to the target enzymes, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate: Similar structure but with an additional chlorine atom.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a different functional group but similar chlorinated phenyl ring.
Uniqueness
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate is unique due to its specific combination of chlorinated phenyl and chlorovinyl phosphate groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
71363-59-2 |
|---|---|
Molecular Formula |
C12H14Cl3O4P |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ |
InChI Key |
SRZOWOUWGAIUTI-XYOKQWHBSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


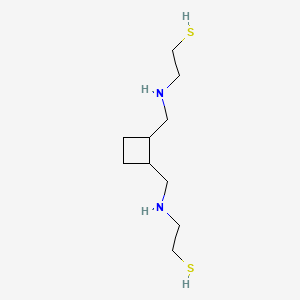

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
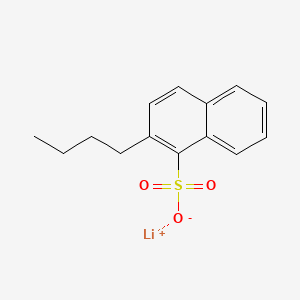
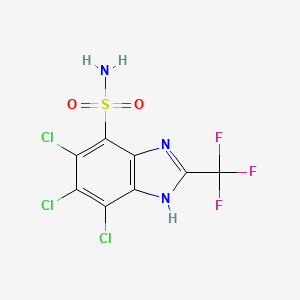
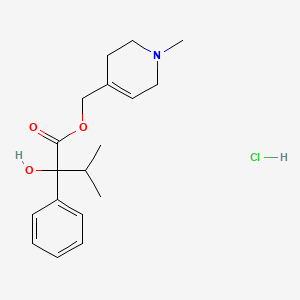
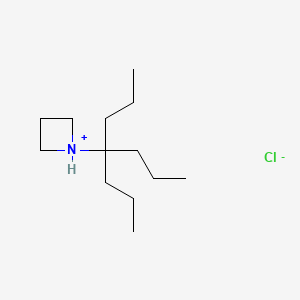
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)

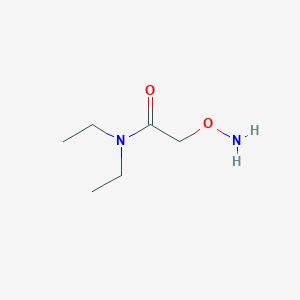
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
